ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE
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Overview
Description
ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further linked to a methoxynaphthalene carbonyl group through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Amide Bond: The reaction between 3-methoxynaphthalene-2-carboxylic acid and 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoate.
Reduction: Formation of 4-[(3-methoxynaphthalene-2-methanol)amino]benzoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the methoxynaphthalene carbonyl group, making it less complex and potentially less active.
Methyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool in research and industrial applications
Properties
IUPAC Name |
ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-26-21(24)14-8-10-17(11-9-14)22-20(23)18-12-15-6-4-5-7-16(15)13-19(18)25-2/h4-13H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQDCNRANDALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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